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Audience: Researchers, scientists, and drug development professionals.

Introduction: Griseoviridin is a group A streptogramin antibiotic with potent antibacterial

activity, characterized by a complex 23-membered macrocyclic structure.[1][2] Its unique ene-

thiol linkage within a macrolactone has posed significant challenges to traditional synthetic

methods.[1][2] Recent advancements have led to a highly efficient chemoenzymatic synthesis

strategy. This approach combines a convergent chemical synthesis of a key precursor, pre-

griseoviridin, with a final, biocatalytic C-S bond formation step mediated by the cytochrome

P450 enzyme, SgvP.[1][2] This nine-step synthesis (longest linear sequence) provides a

scalable and effective route to (-)-Griseoviridin.[1]

These application notes provide a detailed overview of the chemoenzymatic synthesis of

Griseoviridin, including comprehensive experimental protocols for the key chemical and

enzymatic steps, and quantitative data to aid in reproducibility.

I. Overall Synthesis Workflow
The chemoenzymatic synthesis of Griseoviridin is a convergent process. The precursor, pre-

griseoviridin, is first synthesized through a series of chemical reactions. This is followed by an

enzymatic step where the cytochrome P450 enzyme, SgvP, catalyzes the formation of the

critical C-S bond to yield Griseoviridin.[1][2]
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Figure 1: High-level overview of the chemoenzymatic synthesis of Griseoviridin.

II. Chemical Synthesis of Pre-Griseoviridin
The chemical synthesis of pre-griseoviridin is achieved through a convergent approach,

involving the synthesis of two key fragments, Fragment A and Fragment B, which are then

coupled and macrocyclized.[1]

A. Synthesis of Fragment A (Carboxylic Acid with Vinyl
Iodide)
Fragment A is prepared from a known syn-1,3-diol. The key steps include a Takai olefination to

install the vinyl iodide and an oxazole formation.[1]

B. Synthesis of Fragment B (Amine with Vinyl Stannane)
Fragment B synthesis commences from (R)-(+)-propylene oxide. Notable transformations

include a copper-catalyzed vinylation, a cross-metathesis reaction, and the formation of a

propargyl amide.[1]

C. Fragment Coupling, Macrocyclization, and
Deprotection
Fragments A and B are joined via an amide coupling, followed by a palladium-catalyzed Stille

macrocyclization to form the 23-membered ring.[1][2] A final deprotection step yields pre-

griseoviridin.[1]

Figure 2: Workflow for the chemical synthesis of pre-griseoviridin.

III. Experimental Protocols
A. Chemical Synthesis Protocols
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1. Synthesis of Oxazole (Intermediate for Fragment A)[1]

To a solution of the preceding amide in anhydrous THF, add Deoxo-Fluor at -78 °C.

Allow the reaction to warm to room temperature and stir for 2 hours.

Cool the mixture to 0 °C and quench with saturated aqueous NaHCO₃.

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄,

and concentrate under reduced pressure.

Dissolve the crude oxazoline in CH₂Cl₂ and add BrCCl₃ followed by DBU.

Stir the reaction at room temperature for 12 hours.

Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash

chromatography to afford the oxazole.

2. Stille Macrocyclization[1]

To a solution of the linear precursor in anhydrous and degassed DMF, add Pd₂(dba)₃ and

LiCl.

Heat the reaction mixture to 50 °C and stir for 16 hours under an argon atmosphere.

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over Na₂SO₄.

Concentrate under reduced pressure and purify the crude product by flash chromatography

to yield the macrocycle.

3. Synthesis of Pre-Griseoviridin (Final Deprotection)[1]

Dissolve the protected macrocycle in a solution of trifluoroacetic acid (TFA) and triethylsilane

(TES) in chloroform.
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Stir the reaction at 0 °C for 1 hour.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by preparative HPLC to obtain pre-griseoviridin.

B. Enzymatic Synthesis Protocol
1. In Vitro Reconstitution of SgvP for Griseoviridin Synthesis[1]

Prepare a reaction buffer containing potassium phosphate (pH 7.5), MgCl₂, and glycerol.

To the buffer, add pre-griseoviridin (dissolved in DMSO).

Initiate the reaction by adding the P450 enzyme SgvP, a redox partner (e.g., Fdx/Fdr), and

an NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP⁺).

Incubate the reaction mixture at 30 °C with shaking for 12-16 hours.

Quench the reaction by adding an equal volume of ice-cold acetonitrile.

Centrifuge the mixture to precipitate proteins.

Analyze the supernatant by LC-MS and purify by preparative HPLC to isolate (-)-

Griseoviridin.

IV. Quantitative Data
The following tables summarize the yields for the key steps in the chemoenzymatic synthesis of

Griseoviridin.

Table 1: Yields for the Chemical Synthesis of Pre-Griseoviridin
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Step Transformation Yield (%)

1
Oxazole formation from amide

(2 steps)
79

2-7
Other steps in fragment

synthesis and coupling
-

8
Final deprotection to pre-

griseoviridin

49 (overall from protected

macrocycle)

Overall
Total Synthesis of Pre-

Griseoviridin
-

Note: Detailed yields for all individual steps are often found in the supplementary information of

the primary literature and may vary.

Table 2: Yield for the Enzymatic Synthesis of Griseoviridin

Substrate Enzyme System Product Isolated Yield (%)

Pre-Griseoviridin
SgvP, Fdx/Fdr,

NADPH regeneration
(-)-Griseoviridin 78

V. Conclusion
The chemoenzymatic approach to (-)-Griseoviridin offers a powerful and efficient strategy for

the synthesis of this complex natural product.[1] The combination of a convergent chemical

synthesis to access the key precursor, pre-griseoviridin, and a highly effective enzymatic C-S

bond formation step provides a scalable route for further investigation and development of

Griseoviridin and its analogs.[1] The detailed protocols and data presented herein serve as a

valuable resource for researchers in the fields of natural product synthesis, biocatalysis, and

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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